molecular formula C19H20N2O2S B5005810 3-(3-phenoxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(3-phenoxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5005810
M. Wt: 340.4 g/mol
InChI Key: YDNCVXINPAJYPX-UHFFFAOYSA-N
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Description

The compound “3-(3-phenoxypropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It’s part of a novel series of compounds designed and synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors .


Synthesis Analysis

The synthesis of these compounds is based on molecular docking studies . The strategy involves the synthetic elaboration of readily available α-substituted β-ketoesters . These are transformed into the corresponding acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones . These reactive intermediates are then cleanly converted into highly functionalized pyrimidinones .


Molecular Structure Analysis

The molecular structure of these compounds is designed to fit into the active site of the EGFR . This is determined through molecular docking studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the transformation of α-substituted β-ketoesters into corresponding acyl enamines, followed by cyclization to give 6H-1,3-oxazin-6-ones . These intermediates are then converted into highly functionalized pyrimidinones .

Mechanism of Action

The mechanism of action of these compounds is related to their potential inhibitory effect on EGFR kinase . EGFR is a protein that plays a crucial role in cell growth and proliferation, and its overexpression or mutation is often associated with various types of cancers .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as an EGFR kinase inhibitor . This could include in-depth biological testing and clinical trials to assess its efficacy and safety in treating diseases associated with EGFR overexpression or mutation .

Properties

IUPAC Name

3-(3-phenoxypropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19-17-15-9-4-5-10-16(15)24-18(17)20-13-21(19)11-6-12-23-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNCVXINPAJYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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